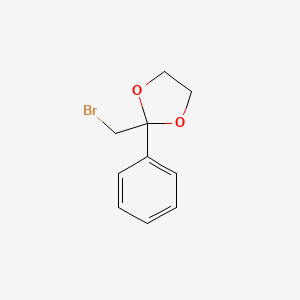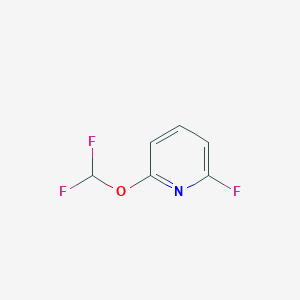
2-(二氟甲氧基)-6-氟吡啶
描述
2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated pyridine derivative, a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms and difluoromethoxy groups in the molecule can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of fluorinated pyridines can be achieved through different methods. For instance, 2-fluoropyridine has been synthesized by electrochemical fluorination of pyridine at a platinum anode, which is a method that could potentially be adapted for the synthesis of 2-(difluoromethoxy)-6-fluoropyridine with appropriate precursors and reaction conditions . Another approach involves the halogen exchange method, where treating chloro-compounds with anhydrous potassium fluoride can yield fluorinated pyridines, such as 2,6-difluoropyridine . This method might be applicable for introducing the difluoromethoxy group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of fluorinated pyridines can be quite complex due to the presence of multiple substituents. For example, the tris(2-fluoro-6-pyridylmethyl)amine ligand shows a trigonal bipyramidal iron center when complexed with iron, indicating that the fluorine substituents can induce specific coordination geometries . This suggests that the molecular structure of 2-(difluoromethoxy)-6-fluoropyridine would also be influenced by its fluorine and difluoromethoxy substituents, potentially affecting its reactivity and binding properties.
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions. The presence of fluorine atoms can enhance the reactivity of the pyridine ring towards nucleophilic substitution or electrophilic aromatic substitution. For example, the synthesis of 6-[18F]fluoropyridoxal involves the fluorination of a pyridoxal derivative, which could be analogous to reactions involving 2-(difluoromethoxy)-6-fluoropyridine . Additionally, the reactivity of the difluoromethoxy group could be explored in reactions such as nucleophilic aromatic substitution, where it might act as a leaving group or influence the electronic properties of the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are significantly affected by the presence of fluorine atoms. For instance, the electron-withdrawing nature of fluorine can increase the acidity of adjacent hydrogen atoms and affect the compound's boiling point, solubility, and stability . The difluoromethoxy group in 2-(difluoromethoxy)-6-fluoropyridine would contribute to these properties, potentially making the compound more volatile or altering its solubility in organic solvents. The characterization of such compounds typically involves techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about the molecular structure and substituent effects .
科学研究应用
-
Synthesis and Functionalization
- Field : Synthetic Organic Chemistry
- Application : Compounds similar to 2-(Difluoromethoxy)-6-fluoropyridine, such as 2-Bromo-3-difluoromethoxy-6-iodopyridine, are primarily used as intermediates in the synthesis of various chemically complex structures.
- Method : These compounds enable further chemical manipulations, making them versatile building blocks in synthetic organic chemistry.
- Results : For instance, halopyridines are utilized in the production of pentasubstituted pyridines, which are essential in medicinal chemistry for creating compounds with desired functionalities.
-
Chemical Transformations
- Field : Organic Chemistry
- Application : Compounds similar to 2-(Difluoromethoxy)-6-fluoropyridine are used in various chemical transformations.
- Method : For example, the study of 4-bromo-2,3,5-trichloro-6-iodopyridine in Sonogashira reactions led to the efficient synthesis of non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines.
- Results : This demonstrates the potential of halopyridines in facilitating the synthesis of complex organic molecules, which can have various applications in material science and pharmaceuticals.
-
Fluorescence and Spectroscopy
- Field : Spectroscopy and Materials Science
- Application : Some derivatives of halopyridines exhibit interesting UV/Vis and emission properties.
- Method : Selected pentaalkynylated pyridines, similar to 2-(Difluoromethoxy)-6-fluoropyridine, have shown moderate to high fluorescence quantum yields.
- Results : This suggests potential applications in spectroscopy and materials science.
-
Catalytic Applications
- Field : Catalysis
- Application : In another study, halopyridines served as substrates in palladium-catalyzed aminocarbonylation reactions.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The outcomes of these reactions were not specified in the source.
-
Building Blocks for Synthesis of N-Heterocycles
- Field : Organic Chemistry
- Application : Difluoromethoxylated ketones, which are structurally similar to 2-(Difluoromethoxy)-6-fluoropyridine, have been used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles .
- Method : The synthesis involves the use of α-(difluoromethoxy)ketones as versatile building blocks. Pyrazoles, isoxazoles, and pyrimidines could be obtained via an enaminone intermediate .
- Results : These scaffolds, which are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H, might be of high potential in life sciences .
-
Synthesis of Fluorinated Compounds
- Field : Fluorine Chemistry
- Application : 2-(Difluoromethoxy)aniline, a compound similar to 2-(Difluoromethoxy)-6-fluoropyridine, is used in the synthesis of fluorinated compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Fluorinated Building Blocks
- Field : Organic Chemistry
- Application : 2-(Difluoromethoxy)aniline, a compound similar to 2-(Difluoromethoxy)-6-fluoropyridine, is used as a fluorinated building block .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Synthesis of Challenging OCF2H-Bearing N-Heterocycles
- Field : Organic Chemistry
- Application : Difluoromethoxylated ketones, which are structurally similar to 2-(Difluoromethoxy)-6-fluoropyridine, have been used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles .
- Method : Pyrazoles, isoxazoles, and pyrimidines could be obtained via an enaminone intermediate .
- Results : All these scaffolds, which are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H, might be of high potential in life sciences .
安全和危害
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
未来方向
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesizing it.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
2-(difluoromethoxy)-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACWJJQKDUBNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650445 | |
| Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-6-fluoropyridine | |
CAS RN |
947534-62-5 | |
| Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



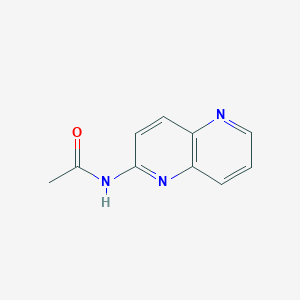
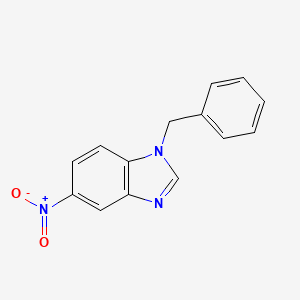
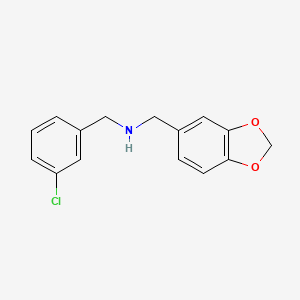
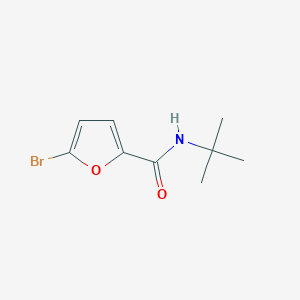
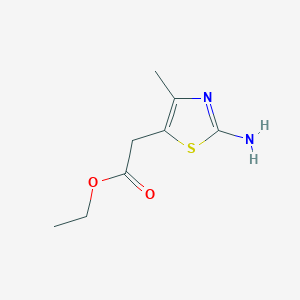
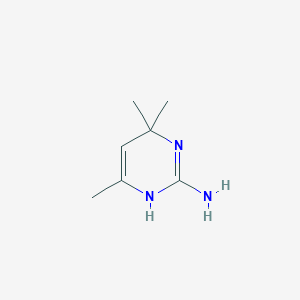
![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)
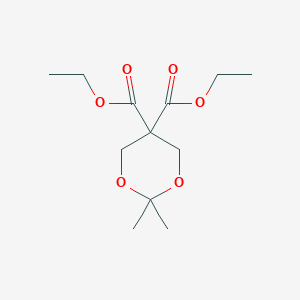


![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

